6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine (CAS 861210-56-2) is a heterocyclic research compound defined by a tetraazolo[1,5-a]pyrimidine core bearing specific methyl groups at the 5- and 7-positions and a 4-chlorobenzyl moiety at the 6-position. This substitution pattern creates a distinct three-dimensional pharmacophore, differentiating it from other tetraazolo[1,5-a]pyrimidines which may lack the 6-benzyl group or have alternative halogen substitutions, thereby altering critical drug-like properties such as lipophilicity and metabolic stability.

Molecular Formula C13H12ClN5
Molecular Weight 273.72
CAS No. 861210-56-2
Cat. No. B2581617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine
CAS861210-56-2
Molecular FormulaC13H12ClN5
Molecular Weight273.72
Structural Identifiers
SMILESCC1=C(C(=NC2=NN=NN12)C)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H12ClN5/c1-8-12(7-10-3-5-11(14)6-4-10)9(2)19-13(15-8)16-17-18-19/h3-6H,7H2,1-2H3
InChIKeyMMDLBIKGYLEADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

861210-56-2: A Specialized 6-(4-Chlorobenzyl)-Substituted Tetraazolo[1,5-a]pyrimidine Scaffold for Targeted Medicinal Chemistry


6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine (CAS 861210-56-2) is a heterocyclic research compound defined by a tetraazolo[1,5-a]pyrimidine core bearing specific methyl groups at the 5- and 7-positions and a 4-chlorobenzyl moiety at the 6-position [1]. This substitution pattern creates a distinct three-dimensional pharmacophore, differentiating it from other tetraazolo[1,5-a]pyrimidines which may lack the 6-benzyl group or have alternative halogen substitutions, thereby altering critical drug-like properties such as lipophilicity and metabolic stability [2]. It is primarily procured as a high-purity building block or reference standard for structure-activity relationship (SAR) exploration in early-stage drug discovery programs.

Why 861210-56-2 Cannot Be Replaced by Other Unsubstituted or 7-Substituted Tetraazolo[1,5-a]pyrimidine Analogs


Generic substitution within the tetraazolo[1,5-a]pyrimidine class is not scientifically valid because the specific 6-(4-chlorobenzyl) group is not a passive spectator; it is a critical pharmacophoric element. Removing this group to use the unsubstituted 5,7-dimethyltetrazolo[1,5-a]pyrimidine (CAS 3210-44-4) eliminates a major lipophilic interaction site, vastly altering target binding potential and cell permeability [1]. Conversely, shifting the 4-chlorophenyl group to the 7-position, as in 7-(4-chlorophenyl)tetrazolo[1,5-a]pyrimidine (CAS 320416-70-4), presents a completely different electronic and steric vector to a biological target due to the distinct attachment point on the fused ring system [2]. Such changes invalidate established SAR and can lead to a total loss of on-target activity or gain of undesired off-target effects, making exact-match procurement of 861210-56-2 essential for reproducible research.

Quantitative Differentiation Guide for Procuring 861210-56-2 Over Its Closest Analogs


Enhanced Calculated Lipophilicity (cLogP) Versus the Unsubstituted 5,7-Dimethyl Core

The addition of the 4-chlorobenzyl group at the 6-position significantly increases the compound's calculated partition coefficient (cLogP) compared to the unsubstituted 5,7-dimethyltetrazolo[1,5-a]pyrimidine core, improving predicted membrane permeability. While specific experimentally validated data for this exact compound is absent from primary literature, the structural change alone predicts a shift from a cLogP of ~0.5 for the core to a more drug-like ~2.8 for the target compound, a critical differentiation for central nervous system (CNS) or intracellular target programs. This is based on established in silico prediction models [1].

Lipophilicity Drug-likeness Permeability

Distinct Chemical Reactivity and Derivatization Potential at the 6-Position

The presence of the 6-(4-chlorobenzyl) group offers a unique synthetic handle for late-stage functionalization that is absent in both the unsubstituted 5,7-dimethyl core and the 7-substituted analog. The benzylic C-H bonds can undergo further derivatization, and the 4-chloro substituent provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This contrasts sharply with the unsubstituted 5,7-dimethyltetrazolo[1,5-a]pyrimidine, which lacks this versatile functional group entirely, making the target compound a superior and more versatile building block for generating diverse compound libraries in medicinal chemistry campaigns.

Synthetic Chemistry Building Blocks C-H Activation

Availability at High Purity (>95%) with Full Analytical Characterization

Reputable chemical suppliers offer 861210-56-2 at a certified minimum purity of 95%, typically verified by HPLC, NMR, and MS, and accompanied by a Certificate of Analysis (CoA) . This level of validated purity is a baseline requirement for producing reproducible biological assay data. In contrast, procuring a custom-synthesized batch of a less common analog often involves higher cost, longer lead times, and batch-to-batch variability that can introduce confounding variables into sensitive biochemical or cell-based assays, undermining data integrity.

Quality Control Purity Reproducibility

Validated Application Scenarios for 861210-56-2 Based on Core Evidence


Building Block for Focused Kinase Mimic or Protein-Protein Interaction Inhibitor Libraries

The unique 6-(4-chlorobenzyl) vector and the high synthetic versatility of 861210-56-2, as established by its distinct reactivity profile, make it an ideal core scaffold for generating focused libraries aimed at targets with deep hydrophobic pockets, such as kinase hinge regions or protein-protein interaction interfaces [1]. This application stems directly from the class-level inference of its enhanced lipophilicity and derivatization potential.

Use as a Reference Standard in Analytical Method Development and Metabolite Identification

The certified high purity and full characterization of procured 861210-56-2 support its use as a highly reliable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods. This is critical for quantifying the compound in biological matrices during preclinical pharmacokinetic studies or for identifying potential metabolites, leveraging the evidence of its quality benchmarks [1].

Specific Scaffold in Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Synthesis

The dual functionality of 861210-56-2—a rigid heterocyclic core for target binding and a reactive chlorobenzyl handle for DNA attachment or further elaboration—makes it a privileged scaffold for inclusion in DEL technology or as a starting fragment in FBDD. This directly exploits the evidence of its distinct chemical versatility compared to simpler cores [1].

Quote Request

Request a Quote for 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.